![molecular formula C19H20N2O4S B2547363 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 312917-18-3](/img/structure/B2547363.png)
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-substituted benzamide compounds has been explored in various studies. For instance, the synthesis of N-[4-(2-dimethylaminoethoxy)benzyl-α-14C]-3,4,5-trimethoxybenzamide hydrochloride was achieved in four steps, starting from carbon dioxide and yielding the purified material at 29% . Similarly, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized, with the routes of formation discussed and the compounds characterized by NMR, mass, and elemental analysis . Another study reported the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine through the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . Lastly, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic methods. Compounds from the study of N-substituted benzyl/phenyl acetamides were characterized by NMR, mass, and elemental analysis, with the structures of specific compounds confirmed by X-ray crystallography . Similarly, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . The structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined and confirmed by X-ray analysis .
Chemical Reactions Analysis
The studies provided do not detail specific chemical reactions involving N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. However, the synthesis processes described in the papers involve reactions such as condensation , and the use of directing groups for metal-catalyzed C–H bond functionalization reactions . These reactions are crucial for the formation of the benzamide compounds and their derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were assessed through various analyses. The antioxidant activities of the N-substituted benzyl/phenyl acetamides were evaluated, with many compounds exhibiting moderate to significant radical scavenging activity . The importance of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide lies in its possession of an N,O-bidentate directing group, which is potentially suitable for metal-catalyzed C–H bond functionalization reactions .
Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including those structurally related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, have been investigated for their corrosion inhibiting effects. A study conducted by Hu et al. (2016) on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrated high efficiency in preventing steel corrosion, suggesting potential applications in protecting industrial materials from corrosive environments Hu et al., 2016.
Anticancer Activity
Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity. The study found that various substitutions on the benzothiazole scaffold modulated antitumor properties, indicating the potential for these derivatives to serve as anticancer agents Osmaniye et al., 2018.
Molecular Architectures
A study by Su et al. (2003) focused on the self-assembly of two-dimensional rectangular metallacycles and three-dimensional trigonal or tetragonal prisms using angular ditopic and tripodal ligands. These molecular architectures have potential applications in material science for creating novel nanoscale structures Su et al., 2003.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-10-6-11(2)16-15(7-10)26-19(20-16)21-18(22)12-8-13(23-3)17(25-5)14(9-12)24-4/h6-9H,1-5H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKVFIQWCWSIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
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